molecular formula C20H21NO4 B2420390 1-(4-Butoxy-3-methoxybenzyl)indoline-2,3-dione CAS No. 862691-21-2

1-(4-Butoxy-3-methoxybenzyl)indoline-2,3-dione

Cat. No.: B2420390
CAS No.: 862691-21-2
M. Wt: 339.391
InChI Key: ZFDDLDYQJOMZNX-UHFFFAOYSA-N
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Description

It has a molecular formula of C20H21NO4 and a molecular weight of 339.391. This compound is characterized by its unique structure, which includes an indoline-2,3-dione core substituted with a 4-butoxy-3-methoxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxy-3-methoxybenzyl)indoline-2,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the indoline-2,3-dione core.

    Substitution Reaction: The 4-butoxy-3-methoxybenzyl group is introduced through a substitution reaction, where the appropriate benzyl halide reacts with the indoline-2,3-dione under basic conditions.

    Reaction Conditions: Common reagents and conditions include the use of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of the process, would apply.

Chemical Reactions Analysis

Types of Reactions

1-(4-Butoxy-3-methoxybenzyl)indoline-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the indoline-2,3-dione core to indoline derivatives.

    Substitution: The benzyl group can undergo further substitution reactions to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various substituted indoline derivatives and quinonoid compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Butoxy-3-methoxybenzyl)indoline-2,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methoxybenzyl)indoline-2,3-dione: Similar structure but lacks the butoxy group.

    1-(4-Butylbenzyl)indoline-2,3-dione: Similar structure but lacks the methoxy group.

    1-(4-Ethoxy-3-methoxybenzyl)indoline-2,3-dione: Similar structure but has an ethoxy group instead of a butoxy group.

Uniqueness

1-(4-Butoxy-3-methoxybenzyl)indoline-2,3-dione is unique due to the presence of both butoxy and methoxy groups on the benzyl substituent. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-[(4-butoxy-3-methoxyphenyl)methyl]indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-3-4-11-25-17-10-9-14(12-18(17)24-2)13-21-16-8-6-5-7-15(16)19(22)20(21)23/h5-10,12H,3-4,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFDDLDYQJOMZNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)CN2C3=CC=CC=C3C(=O)C2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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